molecular formula C13H8N4 B3823013 1H-imidazo[4,5-b]phenazine CAS No. 259-33-6

1H-imidazo[4,5-b]phenazine

Cat. No.: B3823013
CAS No.: 259-33-6
M. Wt: 220.23 g/mol
InChI Key: HQMSNVSOPXUPJH-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-b]phenazine is a heterocyclic compound that combines the structural features of imidazole and phenazine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-imidazo[4,5-b]phenazine can be synthesized through a one-pot reaction involving 2,3-diaminophenazine and various aromatic aldehydes or acids. The reaction typically involves heating the mixture in solvents such as nitrobenzene or dimethylformamide (DMF) at room temperature . Another method involves the reaction of 2,3-diaminophenazine with acetic anhydride and formic acid to yield this compound and its derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and solvents makes these methods feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, nucleophilic substitution reactions can be performed using reagents like propanol, morpholine, and potassium thiocyanate .

Common Reagents and Conditions:

    Nucleophilic Substitution: Propanol, morpholine, potassium thiocyanate

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as 2-aryl-1H-imidazo[4,5-b]phenazine and 2-methyl-1H-imidazo[4,5-b]phenazine .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

10H-imidazo[4,5-b]phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c1-2-4-9-8(3-1)16-12-5-10-11(15-7-14-10)6-13(12)17-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMSNVSOPXUPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC=NC4=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259-33-6
Record name 1H-Imidazo(4,5-b)phenazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-imidazo[4,5-b]phenazine
Reactant of Route 2
1H-imidazo[4,5-b]phenazine
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1H-imidazo[4,5-b]phenazine
Reactant of Route 4
1H-imidazo[4,5-b]phenazine
Reactant of Route 5
1H-imidazo[4,5-b]phenazine
Reactant of Route 6
1H-imidazo[4,5-b]phenazine

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